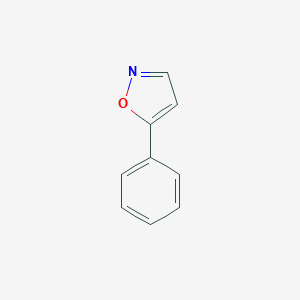

5-phenylisoxazole

Description

The exact mass of the compound Isoxazole, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195338. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQDLEHCXQQSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143423 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-67-3 | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Phenylisoxazole Derivatives

Abstract

The 5-phenylisoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its synthetic accessibility and versatile chemical nature have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by this compound derivatives. We will dissect the molecular interactions and cellular pathways these compounds modulate to exert their anticancer, antimicrobial, and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, offering not only a review of established mechanisms but also detailed experimental protocols and workflow visualizations to support ongoing research and development in this promising area.

Anticancer Mechanisms of Action

The heterogeneity of cancer necessitates a multi-pronged therapeutic approach, and this compound derivatives have emerged as potent agents that interfere with several key pathways crucial for cancer cell proliferation and survival.[4][5]

Induction of Apoptosis

A primary mechanism by which many this compound-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is a tightly regulated process essential for eliminating damaged or malignant cells.

Derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. For instance, studies have demonstrated that certain compounds can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[4] The evaluation of one series of isoxazole-benzothiazole hybrids found that the lead compound induced apoptosis, which was confirmed by assessing its inhibitory effect on caspase and PARP proteins.[6]

This protocol describes a standard method for quantifying apoptosis in a cell population treated with a this compound derivative using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[7] Late apoptotic or necrotic cells have compromised membrane integrity and will uptake Propidium Iodide (PI).[8]

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound test compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[9]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at a density of 1 x 10⁶ cells in a suitable culture flask or plate. Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24-48 hours). Include an untreated (vehicle) control.[8]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[8]

-

Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 700 x g for 5 minutes and discarding the supernatant.[8]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI (e.g., 1 mg/mL stock). Gently mix.[8]

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

-

Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[9]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.[10]

Data Interpretation:

-

Annexin V (-) / PI (-): Live, healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells.

Inhibition of Key Oncogenic Proteins

Beyond inducing apoptosis, this compound derivatives can directly inhibit the function of proteins that drive cancer progression.

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[11] Certain this compound compounds have been designed as covalent inhibitors targeting specific mutant kinases, such as KRAS G12C, which is implicated in a significant percentage of human cancers.[12] These inhibitors work by forming an irreversible bond with the target protein, permanently deactivating it.

-

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a role in epigenetic regulation. Their inhibition can lead to the re-expression of tumor suppressor genes. Phenylisoxazole-based HDAC inhibitors have been developed that show strong cytotoxicity toward cancer cells, such as prostate cancer PC3 cells, while having minimal effect on normal cells.[13]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some this compound derivatives have been found to disturb the assembly of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[4]

| Kinase Target | This compound Derivative | IC₅₀ (nM) | Reference |

| Kinase A | Compound X | 15 | [11] |

| Kinase D | Compound X | 8 | [11] |

| GST-CK1δ | PF-670462 | ~10 | [14] |

| 6xHis-CK1ε | PF-4800567 | ~25 | [14] |

| Table 1: Example IC₅₀ values of kinase inhibitors. Note: Compounds listed are for illustrative purposes of assay results and may not all be this compound derivatives. |

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. The this compound scaffold is present in a variety of compounds demonstrating activity against both bacteria and fungi.[2][15]

The precise mechanism of action can vary depending on the specific derivative and the target microorganism.[15] However, a common theme is the disruption of essential cellular processes. For instance, some derivatives function as bacterial type-II topoisomerase inhibitors, interfering with DNA replication.[14] Others may disrupt cell membrane integrity or inhibit crucial metabolic enzymes.

The antibacterial activity of synthesized isoxazole derivatives is often enhanced by specific substitutions on the phenyl rings.[2] For example, the presence of methoxy or bromine groups at the C-5 phenyl ring and nitro or chlorine groups at the C-3 phenyl ring has been shown to increase potency.[2]

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.[16]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable broth medium[17]

-

This compound test compound

-

Sterile 96-well microtiter plates[18]

-

Spectrophotometer (for inoculum standardization)

-

Plate incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL in the well).[16][19]

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the 2X final concentration of the compound to the first column and serially dilute across the plate, discarding the final 100 µL from the last dilution well.[18]

-

Inoculation: Add the diluted bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well should be uniform (e.g., 100 or 200 µL).[17][19]

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[20]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[16]

Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response implicated in numerous diseases.[21] this compound derivatives have demonstrated significant anti-inflammatory potential through the inhibition of key enzymes in inflammatory pathways.[22]

-

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine metabolism that produces uric acid.[2] Overproduction of uric acid leads to hyperuricemia and gout, an inflammatory condition.[23] Several this compound-3-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of xanthine oxidase, with activity in the micromolar to submicromolar range.[24]

-

5-Lipoxygenase (5-LOX) Inhibition: The enzyme 5-lipoxygenase is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[25] Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory conditions like asthma.[25] Certain isoxazole derivatives have been shown to cause concentration-dependent inhibition of the 5-LOX enzyme.[25]

This is a spectrophotometric assay that measures the ability of a compound to inhibit XO by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at ~295 nm.[2][26]

Materials:

-

Xanthine Oxidase (XO) enzyme

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)[1]

-

This compound test compound

-

Allopurinol (positive control inhibitor)[2]

-

96-well UV-transparent plate

-

Microplate reader capable of reading absorbance at 295 nm

Procedure:

-

Reagent Preparation: Prepare solutions of the test compound and allopurinol at various concentrations. Prepare solutions of xanthine and xanthine oxidase in the phosphate buffer.[2]

-

Assay Setup: In a 96-well plate, set up the following reactions:

-

Test Wells: Add buffer, XO enzyme solution, and the test compound solution.

-

Control Wells (No Inhibitor): Add buffer, XO enzyme solution, and vehicle (the solvent used for the test compound).

-

Blank Wells (No Enzyme): Add buffer and test compound solution.[2]

-

-

Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1][26]

-

Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells (except blanks where buffer is added instead).[1]

-

Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.[27]

-

Data Analysis: Calculate the rate of uric acid formation (ΔOD/min) for each well from the linear portion of the curve.[26] Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100 Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile nucleus in drug discovery, giving rise to derivatives that can selectively modulate a wide array of biological targets. Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of key oncogenic enzymes in cancer to the disruption of essential microbial processes and the suppression of pro-inflammatory enzymes. The continued exploration of structure-activity relationships, supported by the robust experimental protocols detailed in this guide, will undoubtedly pave the way for the development of novel, highly effective therapeutics based on this privileged chemical framework. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activities into clinical success.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. revistabionatura.com [revistabionatura.com]

- 2. benchchem.com [benchchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. kumc.edu [kumc.edu]

- 11. benchchem.com [benchchem.com]

- 12. Discovery, Synthesis, and Optimization of this compound Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer – 2024 CSUCI Student Research Conference [src.cikeys.com]

- 13. protocols.io [protocols.io]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. protocols.io [protocols.io]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. iosrjournals.org [iosrjournals.org]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 27. bio-protocol.org [bio-protocol.org]

Introduction: The Versatility of a Privileged Scaffold

An In-Depth Technical Guide to the Biological Activity of the 5-Phenylisoxazole Scaffold

This guide provides a comprehensive technical overview of the this compound scaffold, a cornerstone in modern medicinal chemistry. We will explore its significance as a privileged structure and delve into its diverse biological activities, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols for researchers and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a vast array of pharmacologically active compounds. When substituted with a phenyl group at the 5-position, it forms the this compound scaffold. This structural framework is not merely a synthetic building block but a "privileged scaffold," a term bestowed upon molecular cores that can bind to multiple, distinct biological targets, thereby exhibiting a wide spectrum of therapeutic effects. Its rigid, planar nature and the specific electronic properties conferred by the isoxazole ring allow for precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors. This guide will dissect the key biological activities that make this scaffold a subject of intense research in the pursuit of next-generation therapeutics, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Chapter 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

The this compound scaffold has emerged as a versatile framework for the design of novel anticancer agents that target various mechanisms underlying cancer progression. These mechanisms range from inhibiting key signaling proteins to inducing programmed cell death.

Mechanisms of Action

The anticancer effects of this compound derivatives are diverse and target critical cellular machinery:

-

Kinase Inhibition: Oncogenic mutations in GTPase proteins like KRAS are implicated in approximately 25% of human cancers. The G12C mutation is a particularly common driver in non-small cell lung cancer and colorectal tumors. Inspired by FDA-approved drugs, researchers have developed this compound-based covalent inhibitors that specifically target the KRAS G12C mutant, preventing it from remaining in a permanently activated state.

-

Tubulin Polymerization Inhibition: Microtubules, formed from the protein tubulin, are essential for cell division and are a prime target for antimitotic cancer drugs. A notable diphenylisoxazole compound was found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and halting cell division in a manner similar to colchicine. This discovery is particularly significant as it represents a new structural class of tubulin inhibitors.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overactivity is linked to the progression of cancers like prostate cancer. A series of 3-phenylisoxazole derivatives have been synthesized as potent HDAC1 inhibitors, demonstrating significant anti-proliferative activity against prostate cancer cells with minimal toxicity to normal cells.

-

Induction of Apoptosis and Cell Cycle Arrest: Many this compound-piperazine hybrids have shown potent cytotoxicity against liver and breast cancer cell lines. Mechanistic studies revealed these compounds induce oxidative stress, leading to apoptosis (programmed cell death) and cell cycle arrest. They achieve this by modulating key signaling pathways, including the hyperphosphorylation of Akt and the activation of the p53 tumor suppressor protein.

Diagram 1: Key Anticancer Mechanisms of this compound Derivatives

Caption: Key molecular targets and resulting cellular effects of this compound anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings.

-

For HDAC inhibitors , the length of the linker at the R2 position of the phenyl ring was critical, with a butyl linker showing the highest activity.

-

For cytotoxic isoxazole-piperazine hybrids , compounds with electron-withdrawing groups like trifluoromethyl (-CF3) or methoxy (-OCH3) on the phenyl ring attached to the piperazine moiety exhibited the most potent activity against liver cancer cells.

-

The addition of an electron-withdrawing group, such as chlorine, on the phenyl ring of fused isoxazole systems can enhance cytotoxic activity.

Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | Target/Mechanism | Potency (IC50) | Reference |

| Phenylisoxazole-HDACi (Cmpd 17) | PC3 (Prostate) | HDAC1 Inhibition | 5.82 µM | |

| Isoxazole-Piperazine (Cmpd 5m) | Huh7 (Liver) | Oxidative Stress, Apoptosis | 1.8 µM | |

| Isoxazole-Piperazine (Cmpd 5o) | Huh7 (Liver) | Oxidative Stress, Apoptosis | 0.3 µM | |

| Isoxazole-Piperazine (Cmpd 5l) | MCF-7 (Breast) | Cytotoxicity | 1.9 µM |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration at which a this compound derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., PC3, Huh7)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentration of DMSO should be <0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Chapter 2: Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold is famously incorporated into a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Targeting the Inflammatory Cascade

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects. This compound derivatives like Valdecoxib and its prodrug Parecoxib were specifically designed to be potent and selective inhibitors of COX-2. By fitting into the active site of the COX-2 enzyme, they block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain without significantly affecting the protective functions of COX-1.

Diagram 2: COX-2 Inhibition Pathway

Caption: Selective inhibition of the COX-2 enzyme by this compound derivatives blocks prostaglandin synthesis.

Data Summary: COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Valdecoxib | 5.0 | 0.005 | 1000 | |

| Compound C3 | 22.57 | 0.93 | 24.26 | |

| Compound C5 | 35.54 | 0.85 | 41.82 | |

| Compound C6 | 38.08 | 0.61 | 61.73 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes to assess its potency and selectivity.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound and a known selective inhibitor (e.g., Celecoxib)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

-

96-well plates, incubator, plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.

-

Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and various concentrations of the test compound (dissolved in DMSO). Incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

-

Quantify Prostaglandin Production: Use a PGE2 EIA kit to quantify the amount of prostaglandin produced in each well, following the manufacturer's instructions. This typically involves a competitive binding assay where the absorbance is inversely proportional to the amount of PGE2 produced.

-

Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration relative to a vehicle control. Plot the percent inhibition versus the log of compound concentration and determine the IC50 values for both COX-1 and COX-2 using non-linear regression. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Chapter 3: Antimicrobial Activity

The this compound scaffold is a promising framework for developing new antimicrobial agents to combat drug-resistant pathogens.

Spectrum of Activity

Derivatives of this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, certain substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have shown good antibacterial activity against strains like S. aureus, S. pyogenes, E. coli, and P. aeruginosa. They have also been tested against fungi such as A. niger and T. viride.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compound and standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: A standardized workflow for determining the MIC of a test compound against a microorganism.

Chapter 4: Neuroprotective and CNS Activities

The this compound scaffold is also being explored for its potential in treating neurodegenerative diseases like Parkinson's Disease (PD).

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that breaks down neurotransmitters, including dopamine. In Parkinson's disease, the progressive loss of dopamine-producing neurons leads to motor symptoms. Inhibiting MAO-B increases the levels of available dopamine, providing symptomatic relief.

A series of this compound carbohydrazides were designed and found to be potent, selective, and reversible inhibitors of MAO-B. These compounds showed promise in preclinical models of Parkinsonism, suggesting their potential for treating neurodegenerative disorders associated with MAO-B.

Data Summary: MAO-B Inhibition

| Compound | Target | Potency (IC50) | Selectivity | Reference |

| Phenylisoxazole Analog (5d) | MAO-B | Potent Inhibitor | Selective vs MAO-A | |

| Phenylisoxazole Analog (5g) | MAO-B | Potent Inhibitor | Selective vs MAO-A | |

| 8-Aminoquinoline Analog (6) | MAO-B | 150 nM | Selective vs MAO-A |

Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To measure the ability of a this compound derivative to inhibit the activity of the MAO-B enzyme.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine)

-

Assay buffer (e.g., potassium phosphate buffer)

-

Test compound and a known MAO-B inhibitor (e.g., Selegiline)

-

96-well black plates (for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Assay Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (kynuramine) to all wells to start the reaction. The MAO enzyme will convert the non-fluorescent substrate into a fluorescent product (4-hydroxyquinoline).

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 320/405 nm).

-

Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration. Repeat the assay with the MAO-A enzyme to determine selectivity.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to its incorporation in a wide array of therapeutic agents. From potent anticancer drugs targeting novel pathways to selective anti-inflammatory agents and promising neuroprotective compounds, the versatility of this scaffold is remarkable.

Future research will likely focus on several key areas:

-

Multi-target Ligands: Designing single molecules based on the this compound core that can simultaneously modulate multiple targets (e.g., a compound with both anticancer and anti-inflammatory properties).

-

Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to safer and more effective drugs.

-

Combating Drug Resistance: Developing novel antimicrobial derivatives that can overcome existing resistance mechanisms in bacteria and fungi.

The continued exploration of the this compound scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the future of drug discovery and the development of innovative treatments for a wide range of human diseases.

References

- Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. BioKB.

-

Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

-

Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds. ResearchGate. [Link]

-

Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. PubMed. [Link]

-

Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Scilit. [Link]

-

Talley, J. J., Bertenshaw, S. R., Brown, D. L., Carter, J. S., Graneto, M. J., Kellogg, M. S., Koboldt, C. M., Yuan, J., Zhang, Y. Y., & Seibert, K. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry, 43(9), 1661-1663. [Link]

-

Krishnarao and Sirisha K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

-

New phenylisoxazole derivatives: Synthesis, Spectroscopic, X-ray, IR, DFT calculation and biological activity studies. ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. ResearchGate. [Link]

-

Desarkar, A., & Njoo, E. (2024). Discovery, Synthesis, and Optimization of this compound Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer. CSUCI Student Research Conference Archive. [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. National Institutes of Health. [Link]

- Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Perkins, W. E., Rogers, R. S., Shaffer, A. F., Zhang, Y. Y., Zweifel, B. S., & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, val

Introduction: The Isoxazole Core in Modern Chemistry

An In-Depth Technical Guide to the Discovery and History of 5-Phenylisoxazole Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in medicinal chemistry.[3][4] This guide delves into the specific and highly influential class of this compound compounds, tracing their journey from initial discovery and synthetic evolution to their pivotal role in the development of targeted therapeutics. We will explore the fundamental chemical principles that govern their synthesis and the biological rationale that propelled them to the forefront of drug discovery, with a particular focus on their application in anti-inflammatory agents.

Foundational History: The Dawn of Isoxazole Chemistry

The story of isoxazoles begins over a century ago. A pivotal moment in their history was the work of Ludwig Claisen, who first synthesized and correctly identified the isoxazole ring structure in the late 19th and early 20th centuries.[5] His investigations, often involving the reaction of hydroxylamine with 1,3-dicarbonyl compounds, laid the essential groundwork for heterocyclic chemistry.[6][7]

However, the full synthetic potential of isoxazoles was truly unlocked through the systematic study of 1,3-dipolar cycloaddition reactions. Pioneering work by Quilico and later the comprehensive framework established by Rolf Huisgen in the mid-20th century transformed the field.[5][8] Huisgen's elucidation of the reaction between nitrile oxides (as 1,3-dipoles) and unsaturated compounds like alkynes provided a powerful and versatile method for constructing the isoxazole ring, a method that remains central to their synthesis today.[8][9][10]

Core Synthetic Methodologies: Forging the this compound Scaffold

The construction of the this compound core is dominated by two robust and historically significant synthetic strategies. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Huisgen 1,3-Dipolar Cycloaddition

This is the most prominent and versatile route for synthesizing isoxazoles.[9] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkyne (a dipolarophile).[11][12][13] For 5-phenylisoxazoles, this typically involves the reaction of a substituted benzonitrile oxide with a terminal alkyne or vice versa.

The causality behind this method's prevalence lies in its efficiency and modularity. Nitrile oxides can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation), preventing the need to handle potentially unstable intermediates.[13][14] This allows for a one-pot reaction where the nitrile oxide is generated and immediately trapped by the alkyne, leading to high yields of the desired isoxazole.[1][11]

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol is a self-validating system representing a standard laboratory procedure for this cornerstone reaction.

-

Step 1: Preparation of the Aldoxime. To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, pour it into ice water, and collect the precipitated aldoxime by filtration.

-

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. Dissolve the dried aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Step 3: Initiation of Cycloaddition. Add an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T, portion-wise to the solution at room temperature. An alternative for hydroximoyl chloride precursors is the slow addition of a base like triethylamine.[14]

-

Step 4: Reaction Monitoring and Workup. Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of starting materials by TLC. Once complete, filter the mixture to remove any solid byproducts.

-

Step 5: Purification. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3,5-disubstituted isoxazole.[15]

Claisen-Schmidt Condensation and Subsequent Cyclization

An alternative and equally important strategy involves a two-step process. First, a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative yields a chalcone (an α,β-unsaturated ketone).[16][17] This intermediate is then cyclized by reacting it with hydroxylamine hydrochloride in a basic medium. The hydroxylamine attacks the carbonyl and undergoes condensation and intramolecular addition to form the isoxazole ring.

This method is particularly valuable when the requisite chalcones are readily available or easily synthesized. It provides a different strategic approach to accessing the isoxazole core, building the carbon framework first before introducing the heteroatoms.

The this compound Scaffold in Drug Discovery: The COX-2 Inhibitor Revolution

The true ascent of this compound compounds into pharmaceutical prominence is inextricably linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Scientific Rationale: The enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[18][19] Two main isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also to a high risk of gastric side effects. The central hypothesis was that a drug selectively inhibiting only COX-2 would retain anti-inflammatory efficacy while sparing the protective functions of COX-1, representing a major therapeutic advance.[19]

Case Study: Valdecoxib

Valdecoxib, chemically known as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, emerged as a potent and highly selective COX-2 inhibitor.[20] Its structure features the quintessential 3,4-diaryl substituted isoxazole core, which proved to be optimal for fitting into the active site of the COX-2 enzyme.[18][20]

The synthesis of Valdecoxib showcases the power of heterocyclic chemistry in drug development. While several routes exist, they often rely on the core principles of isoxazole formation.

| Synthetic Approach | Key Precursors | Key Transformation | Reference |

| Enamine Cycloaddition | Enamine, Nitrile Oxide | Ru(II)-catalyzed 1,3-dipolar cycloaddition | [21] |

| Deoxybenzoin Route | Deoxybenzoin, Hydroxylamine | Formation of an oxime followed by cyclization and sulfonation | [22][23] |

| Boronate Coupling | Isoxazole-4-boronate, p-Bromobenzenesulfonamide | Suzuki coupling reaction to attach the sulfonamide ring | [18] |

Prodrug Innovation: Parecoxib

While Valdecoxib was effective orally, a need existed for an injectable formulation for acute, postoperative pain management. Valdecoxib's poor water solubility made this challenging. The solution was the development of Parecoxib, a water-soluble prodrug.[24]

Parecoxib is an N-acylated derivative of Valdecoxib. Upon intravenous or intramuscular administration, it is rapidly hydrolyzed by esterases in the liver, releasing the active drug, Valdecoxib, into circulation.[19][25] This ingenious prodrug strategy provided a rapid onset of action for acute pain while leveraging the proven selective COX-2 inhibition mechanism of its active metabolite.[24]

Beyond Inflammation: The Expanding Therapeutic Horizon

The versatility of the this compound scaffold extends far beyond its role in COX-2 inhibition. Researchers have successfully leveraged this core structure to design inhibitors for a wide range of other biological targets, demonstrating its remarkable adaptability in drug design.

-

Xanthine Oxidase Inhibitors: Derivatives of this compound-3-carboxylic acid have been synthesized and shown to be potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[26]

-

Antidiabetic Agents: Phenylisoxazole hybrids have been investigated as potential treatments for Type 2 Diabetes Mellitus, showing inhibitory activity against α-amylase and α-glucosidase enzymes.[27]

-

Anticancer Agents: The scaffold has been incorporated into novel histone deacetylase (HDAC) inhibitors, which have shown promising anti-proliferative activity in prostate cancer cell lines.[28]

-

Antimicrobial and Antiviral Activity: The isoxazole nucleus is a component in numerous compounds screened for antimicrobial, antifungal, and antiviral properties.[3][29]

Conclusion

The journey of this compound compounds is a compelling narrative of chemical innovation driving biomedical progress. From the foundational synthetic work of Claisen and Huisgen to the targeted design of blockbuster drugs like Valdecoxib, this heterocyclic core has proven its immense value. Its history underscores a fundamental principle of drug development: that a deep understanding of organic synthesis and reaction mechanisms is essential for creating molecules that can precisely interact with biological systems. As researchers continue to explore new synthetic functionalizations and biological targets, the this compound scaffold is poised to remain a vital and enduring component in the future of medicinal chemistry.[4]

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. (n.d.). NIH. Retrieved from [Link]

-

DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (2022). ACS Publications. Retrieved from [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). NIH. Retrieved from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). NIH. Retrieved from [Link]

-

Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (2021). Taylor & Francis Online. Retrieved from [Link]

-

What is the mechanism of Parecoxib Sodium? (2024). Patsnap Synapse. Retrieved from [Link]

-

The Science Behind Parecoxib Sodium: A COX-2 Selective Approach to Inflammation and Pain. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]

-

Pharmacology of Parecoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Retrieved from [Link]

-

Parecoxib. (n.d.). Deranged Physiology. Retrieved from [Link]

-

Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from [Link]

-

Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved from [Link]

-

Isoxazole. (n.d.). Wikipedia. Retrieved from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Retrieved from [Link]

-

Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isoxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Structures of valdecoxib and its transformed products. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). NIH. Retrieved from [Link]

-

GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022). Retrieved from [Link]

-

Scheme 1. Novel approach to the synthesis of valdecoxib 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. (2017). IOSR Journal. Retrieved from [Link]

-

Claisen isoxazole synthesis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). NIH. Retrieved from [Link]

-

A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). NIH. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

Construction of Isoxazole ring: An Overview. (2024). Retrieved from [Link]

-

Synthesis of Isoxazoles: Significance and symbolism. (2025). Retrieved from [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2010). NIH. Retrieved from [Link]

-

Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. (n.d.). Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

-

Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012). NIH. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). NIH. Retrieved from [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 10. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijbpas.com [ijbpas.com]

- 18. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 23. Valdecoxib | 181695-72-7 [chemicalbook.com]

- 24. m.youtube.com [m.youtube.com]

- 25. derangedphysiology.com [derangedphysiology.com]

- 26. Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

5-Phenylisoxazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Potential

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Among its various substituted forms, 5-phenylisoxazole derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their diverse therapeutic applications, elucidate their mechanisms of action, and analyze their structure-activity relationships. This guide aims to be a definitive resource, synthesizing current knowledge and providing practical insights to catalyze further innovation in this exciting field of drug discovery.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and isoxazoles are no exception.[1] Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal building blocks for designing molecules that can selectively interact with biological targets. The this compound core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[1][2][3][4][5]

This guide will navigate the landscape of this compound derivatives, starting from their fundamental synthesis to their complex biological interactions. By understanding the "why" behind experimental choices and the logic of molecular design, we aim to empower researchers to rationally design and develop the next generation of this compound-based therapeutics.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is paramount for their exploration as therapeutic agents. Several robust synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction is a powerful and widely employed method for constructing the isoxazole ring. This reaction typically involves the reaction of a nitrile oxide with an alkyne.

A common approach involves the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with a phenyl-substituted alkyne. Alternatively, a substituted benzonitrile oxide can react with a terminal alkyne. The regioselectivity of the cycloaddition is a key consideration, and reaction conditions can be optimized to favor the desired this compound isomer.[6][7]

Experimental Protocol: Representative [3+2] Cycloaddition for this compound Synthesis

-

Step 1: Oxime Formation. To a solution of a substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

Step 2: Nitrile Oxide Generation and Cycloaddition. To the reaction mixture containing the aldoxime, add a terminal alkyne (1.1 eq). Cool the mixture to 0°C and add a solution of sodium hypochlorite (or another suitable oxidizing agent) dropwise. The nitrile oxide is generated in situ and undergoes cycloaddition with the alkyne.

-

Step 3: Work-up and Purification. After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Condensation Reactions: Versatility in Derivative Synthesis

Condensation reactions provide another versatile route to this compound derivatives. A prominent example is the reaction of a β-diketone or a related precursor with hydroxylamine. For instance, the condensation of a 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride will yield a 3-methyl-5-phenylisoxazole. This method allows for the introduction of various substituents at the 3-position of the isoxazole ring.[8]

Another notable method is the one-pot multicomponent synthesis, which can efficiently generate highly substituted this compound derivatives. For example, the reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst can produce 5-amino-3-phenylisoxazole-4-carbonitrile derivatives in good yields.[9]

dot

Caption: Key synthetic routes to this compound derivatives.

Therapeutic Applications of this compound Derivatives

The structural versatility of the this compound scaffold has been exploited to develop compounds with a wide array of therapeutic applications.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][10]

-

Targeting KRAS Mutations: Certain this compound-based covalent inhibitors have been developed to target the G12C mutant KRAS protein, a key driver in many cancers.[11] These compounds are designed to irreversibly bind to the mutant protein, locking it in an inactive state.

-

Inducing Apoptosis and Cell Cycle Arrest: Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death) and cell cycle arrest.[12] For example, isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cell lines.[12]

-

Histone Deacetylase (HDAC) Inhibition: Phenylisoxazole-based compounds have been designed as HDAC inhibitors.[13] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

-

Other Mechanisms: Other anticancer mechanisms of this compound derivatives include aromatase inhibition, disruption of tubulin polymerization, and topoisomerase inhibition.[10]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promise as anti-inflammatory agents.[2]

-

Inhibition of Pro-inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole has been evaluated for its anti-inflammatory activity in rat models of paw anaphylaxis.[2]

-

5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[14] Several isoxazole derivatives have been identified as potent 5-LOX inhibitors, suggesting their potential in treating inflammatory conditions like asthma.[14][15]

-

Xanthine Oxidase Inhibition: Certain this compound-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species, which contribute to inflammation in conditions like gout.[16][17]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][18]

-

Antibacterial Action: Substituted 5-(4-fluorophenyl)-3-phenylisoxazoles have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, 4-nitro-3-phenylisoxazole derivatives have exhibited potent antibacterial activity against plant pathogens.[6][7]

-

Antifungal Properties: Some derivatives have also displayed significant antifungal activity against various fungal species.[3]

Antiviral Activity

The antiviral potential of this compound derivatives has also been explored. For example, certain 3-(diethylamino)-5-phenylisoxazole derivatives have been synthesized and evaluated for their antirhinovirus activity.[4]

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective this compound-based drugs.

Elucidating the Mechanism of Action

The mechanism of action of this compound derivatives is diverse and target-dependent. For instance, in the context of anticancer activity, they can act as covalent inhibitors of specific enzymes, induce apoptosis through oxidative stress pathways, or inhibit key signaling proteins like HDACs.[11][12][13] Molecular modeling and docking studies are often employed to gain insights into the binding modes of these compounds with their respective targets.[16]

dot

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antirhinovirus activity of 3-(diethylamino)-5-phenylisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. ajrcps.com [ajrcps.com]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, Synthesis, and Optimization of this compound Based Covalent Inhibitors Targeting G12C Mutant KRAS for the Treatment of Cancer – 2024 CSUCI Student Research Conference [src.cikeys.com]

- 12. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of some this compound-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of 5-phenylisoxazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 5-Phenylisoxazole

Introduction: The Structural Elucidation of this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1] As a member of the isoxazole family, it serves as a crucial building block, or "synthon," in medicinal chemistry and materials science. The arrangement of the phenyl group at the 5-position of the isoxazole ring dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any research or development application.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the logic of spectral interpretation and the causality behind experimental choices, providing researchers with a practical framework for structural elucidation.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), the number of protons or carbons (integration and peak intensity), and the connectivity between neighboring atoms (spin-spin coupling).

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the protons on the isoxazole ring and the phenyl ring. The deshielding effect of the aromatic systems and the electronegative oxygen and nitrogen atoms in the isoxazole ring will cause the signals to appear in the downfield region of the spectrum.

Data Presentation: ¹H NMR of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~6.8-7.0 | Doublet | 1H | H-4 (Isoxazole) |

| 2 | ~8.3-8.4 | Doublet | 1H | H-3 (Isoxazole) |

| 3 | ~7.4-7.6 | Multiplet | 3H | H-meta, H-para (Phenyl) |

| 4 | ~7.8-7.9 | Multiplet | 2H | H-ortho (Phenyl) |

Note: Data is predicted based on analysis of similar structures like 3,5-diphenylisoxazole where the isoxazole proton appears as a singlet at 6.84 ppm.[2] The substitution pattern of this compound will lead to distinct signals for H-3 and H-4.

Interpretation of the ¹H NMR Spectrum

-

Isoxazole Protons: The proton at position 4 (H-4) of the isoxazole ring is expected to appear as a doublet around 6.8-7.0 ppm. The proton at position 3 (H-3) is significantly downfield due to the anisotropic effect of the C=N bond and the electronegativity of the adjacent nitrogen, appearing as a doublet around 8.3-8.4 ppm. These two protons will show a small coupling constant (³JHH), typically around 1.5-3 Hz.

-

Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (7.4-7.9 ppm). The two ortho protons are the most deshielded due to their proximity to the isoxazole ring and will appear as a multiplet further downfield. The three meta and para protons will appear as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR of this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~97 | C-4 (Isoxazole) | Shielded sp² carbon of the isoxazole ring. |

| ~151 | C-3 (Isoxazole) | Deshielded carbon double-bonded to nitrogen. |

| ~171 | C-5 (Isoxazole) | Most deshielded heterocyclic carbon, bonded to oxygen and the phenyl group. |

| ~126 | C-ortho (Phenyl) | Aromatic carbon adjacent to the point of attachment. |

| ~127 | C-para (Phenyl) | Aromatic carbon opposite the point of attachment. |

| ~129 | C-meta (Phenyl) | Aromatic carbons meta to the point of attachment. |

| ~131 | C-ipso (Phenyl) | Quaternary carbon of the phenyl ring attached to the isoxazole. |

Note: Chemical shifts are estimated based on data from 3,5-diphenylisoxazole and other substituted analogs.[2][3]

Interpretation of the ¹³C NMR Spectrum

The spectrum will show a total of seven distinct signals, corresponding to the seven unique carbon environments in this compound. The isoxazole carbons (C-3, C-4, C-5) are particularly characteristic. C-5 is the most deshielded (downfield) due to its attachment to the electronegative oxygen and the phenyl ring. C-3 is also significantly deshielded by the adjacent nitrogen. C-4, the only carbon in the heterocycle bonded to a hydrogen, is the most shielded (upfield) of the three. The four signals for the phenyl group (ipso, ortho, meta, para) are found in the typical aromatic region of 125-135 ppm.[4]

Visualization: NMR Signal Correlation

The following diagram illustrates the relationship between the molecular structure and its expected NMR signals.

Caption: Correlation of atoms in this compound to their NMR signals.

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule.

Data Presentation: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Isoxazole) |

| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring (in-ring) |

| ~1610 | C=N Stretch | Isoxazole Ring |

| 1450-1300 | C-N/N-O Stretch | Isoxazole Ring Skeletal |

| 900-675 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key regions:

-

> 3000 cm⁻¹: The presence of peaks in the 3100-3000 cm⁻¹ region is a clear indication of C-H bonds on sp² hybridized carbons, confirming the aromatic nature of both the phenyl and isoxazole rings.[5][6]

-

1600-1400 cm⁻¹: This "fingerprint" region for aromatics will contain multiple sharp bands. Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the phenyl ring.[4][7] The C=N stretching of the isoxazole ring also appears in this region, often around 1610 cm⁻¹.

-

< 900 cm⁻¹: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane C-H bending. For a monosubstituted benzene ring, two strong bands are typically observed, one near 750 cm⁻¹ and another near 690 cm⁻¹.[5]

Visualization: IR Analysis Workflow

Caption: Standard workflow for FT-IR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint and valuable structural information.

Data Presentation: Predicted EI-MS Fragmentation of this compound

| m/z | Ion | Identity |

| 145 | [C₉H₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₈H₇N]⁺˙ | [M - CO]⁺˙ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺˙): The molecular weight of this compound is 145.16 g/mol .[1] The peak at m/z = 145 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

-

Key Fragmentations: The isoxazole ring is prone to fragmentation under EI conditions. A common pathway for related oxazoles is the initial loss of carbon monoxide (CO, 28 Da), which would lead to a fragment at m/z = 117.[8] A highly prominent and diagnostic fragmentation involves the cleavage of the isoxazole ring to yield the stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 . Subsequent loss of CO from this fragment produces the phenyl cation ([C₆H₅]⁺) at m/z = 77 , which is often a major peak in the spectra of phenyl-containing compounds.

Visualization: Fragmentation Pathway of this compound

Caption: Proposed EI-MS fragmentation pathways for this compound.

Chapter 4: Integrated Spectroscopic Analysis & Structure Confirmation

While each spectroscopic technique provides valuable clues, the definitive structural confirmation of this compound comes from the synergistic integration of all data.

-

MS confirms the molecular weight (145 g/mol ) and the presence of a phenyl group (m/z 77) and a benzoyl-like substructure (m/z 105).

-

IR confirms the aromatic nature of the molecule (>3000 cm⁻¹) and the presence of a monosubstituted phenyl ring (~750, 690 cm⁻¹). It also points to the heterocyclic ring system with characteristic C=N and skeletal vibrations.

-

¹³C NMR confirms the number of unique carbons (seven) and the presence of a highly deshielded carbonyl-like carbon (C-5, ~171 ppm) and other sp² carbons consistent with the proposed structure.

-

¹H NMR provides the final, unambiguous proof by showing the specific proton count and connectivity. The distinct signals for the isoxazole protons (H-3 and H-4) and their coupling, along with the characteristic pattern of a monosubstituted phenyl ring, perfectly match the structure of this compound and no other isomer.

Chapter 5: Experimental Protocols

To ensure data quality and reproducibility, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30° pulse angle.

-